molecular formula C15H15FN4O B7592732 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide

2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide

Cat. No. B7592732
M. Wt: 286.30 g/mol
InChI Key: AGEUGUKQCNIAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide is a chemical compound that has gained recent attention in scientific research. This compound has been found to have potential applications in the field of drug discovery and development due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in cancer cells, while in vivo studies have shown that this compound can reduce tumor growth in mice. Additionally, this compound has been found to have anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide in lab experiments is its unique structure, which could lead to the development of novel drugs with improved efficacy and safety profiles. However, one limitation of using this compound is its complex synthesis method, which could make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more potent and selective drugs. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis method for this compound, which could make it more accessible for large-scale production.

Synthesis Methods

The synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide can be achieved through a multi-step process. The first step involves the synthesis of 5-fluoro-1H-indole-3-carboxylic acid, which is then converted to 5-fluoro-1H-indole-3-carboxylic acid methyl ester. The methyl ester is then reacted with 2-methylpyrazol-3-ylamine to form the desired compound.

Scientific Research Applications

2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide has been found to have potential applications in drug discovery and development. This compound has been shown to have activity against certain types of cancer cells, including breast and lung cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-19(14-5-6-18-20(14)2)15(21)7-10-9-17-13-4-3-11(16)8-12(10)13/h3-6,8-9,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEUGUKQCNIAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N(C)C(=O)CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide

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